

In Silico Modeling of Norrimazole Carboxylic Acid Interactions: A Technical Guide

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Compound of Interest

Compound Name: *Norrimazole carboxylic acid*

Cat. No.: *B15212994*

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Abstract

This technical guide provides an in-depth overview of the in silico modeling of **Norrimazole carboxylic acid**, a novel putative antifungal agent. **Norrimazole carboxylic acid** is hypothesized to act through the inhibition of lanosterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3][4] This document outlines the computational methodologies used to predict and analyze the interactions between **Norrimazole carboxylic acid** and its target enzyme. It further details experimental protocols for the validation of in silico findings and presents a framework for the rational design of more potent derivatives.

Introduction: The Rise of In Silico Drug Design

The discovery and development of new drugs is a time-consuming and expensive endeavor.[5] [6] In recent years, computer-aided drug design (CADD) has emerged as an indispensable tool to expedite this process.[5] In silico techniques allow for the rapid screening of large compound libraries, the prediction of binding affinities, and the elucidation of molecular interactions, thereby guiding the synthesis and testing of the most promising candidates.[7]

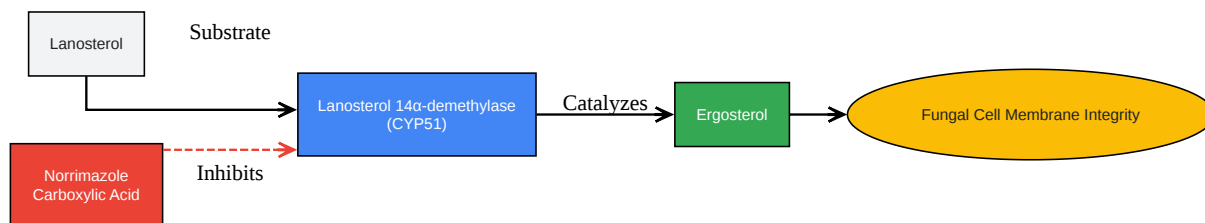
Norrimazole carboxylic acid represents a targeted approach to antifungal therapy. Like other azole antifungals, its primary target is expected to be lanosterol 14 α -demethylase (CYP51), an enzyme essential for fungal cell membrane integrity.[3][4] The introduction of a carboxylic acid

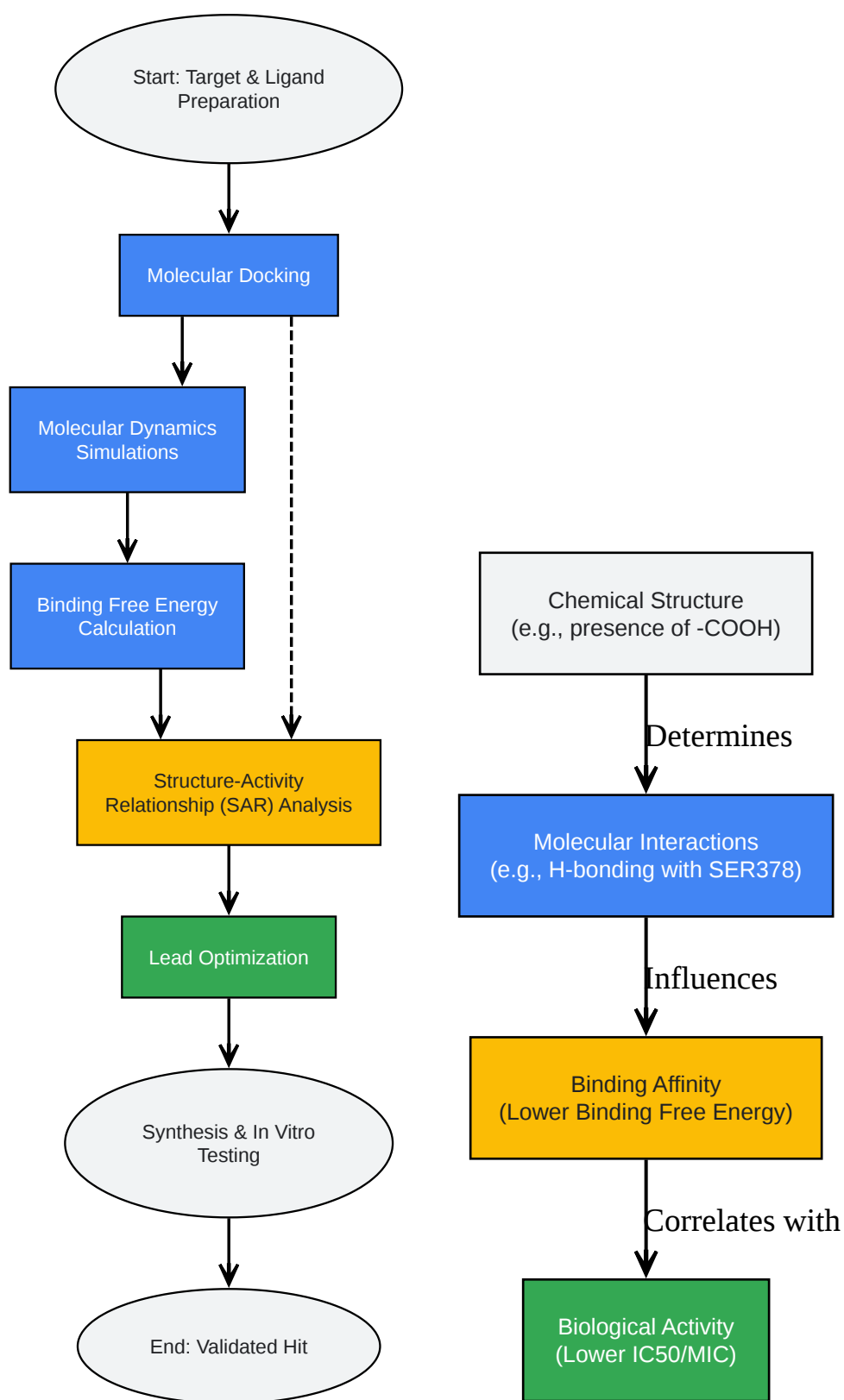
moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as solubility and the potential for new interactions within the active site.^{[8][9]} This guide will explore the computational modeling of these interactions.

Target of Interest: Lanosterol 14 α -Demethylase (CYP51)

Lanosterol 14 α -demethylase is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of ergosterol in fungi and cholesterol in mammals.^[10] It catalyzes the oxidative removal of the 14 α -methyl group from lanosterol.^[3] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.^[4] The active site of CYP51 contains a heme cofactor, which is a key interaction point for azole inhibitors. The nitrogen atom in the azole ring of the inhibitor coordinates with the heme iron, while the rest of the molecule forms various interactions with the surrounding amino acid residues.^[11]

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